(10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid

CAS No.: 853945-50-3

Cat. No.: VC3757120

Molecular Formula: C30H21BO2

Molecular Weight: 424.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853945-50-3 |

|---|---|

| Molecular Formula | C30H21BO2 |

| Molecular Weight | 424.3 g/mol |

| IUPAC Name | [10-(4-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |

| Standard InChI | InChI=1S/C30H21BO2/c32-31(33)30-27-13-5-3-11-25(27)29(26-12-4-6-14-28(26)30)22-18-16-21(17-19-22)24-15-7-9-20-8-1-2-10-23(20)24/h1-19,32-33H |

| Standard InChI Key | OFXAVYZQVCXGCX-UHFFFAOYSA-N |

| SMILES | B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O |

| Canonical SMILES | B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)(O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

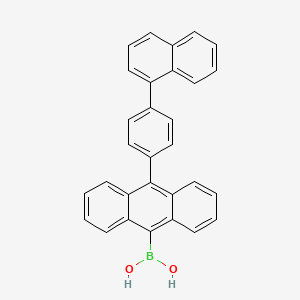

The compound’s structure features a central anthracene core (C₁₄H₁₀) substituted at the 9-position with a boronic acid group (-B(OH)₂) and at the 10-position with a 4-(naphthalen-1-yl)phenyl group. This arrangement creates a conjugated π-system, enhancing electronic properties for potential optoelectronic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂₁BO₂ | |

| Molecular Weight | 424.31 g/mol | |

| CAS Number | 853945-50-3 | |

| IUPAC Name | [10-(4-Naphthalen-1-ylphenyl)anthracen-9-yl]boronic Acid |

Solubility and Stability

The compound is sparingly soluble in water but dissolves in organic solvents such as dichloromethane, acetone, and ethanol. Optimal solubility is achieved by heating to 37°C and sonicating. Stock solutions are prepared in DMSO or similar solvents, with typical concentrations ranging from 1–10 mM. Storage at -80°C is recommended for long-term stability (up to 6 months) .

Table 1: Stock Solution Preparation

| Mass (mg) | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 mg | 2.3568 mL | 0.4714 mL | 0.2357 mL |

| 5 mg | 11.7841 mL | 2.3568 mL | 1.1784 mL |

| 10 mg | 23.5682 mL | 4.7136 mL | 2.3568 mL |

| Data derived from molarity calculations for DMSO solutions . |

Synthesis and Availability

| Risk | Classification | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | Toxic if swallowed (H301) | Avoid ingestion; use fume hood |

| Skin Irritation | Causes skin irritation (H315) | Wear gloves; wash hands |

| Eye Irritation | Causes serious eye irritation (H319) | Use goggles; rinse immediately |

Research Challenges and Future Directions

Structural Limitations

The compound’s steric bulk from the naphthalene-phenyl group may hinder reactivity in crowded reaction environments. Further functionalization (e.g., halogenation or alkylation) could improve versatility.

Unexplored Applications

-

Sensors: Boronic acids are known for sugar recognition; this compound’s aromatic system might enable fluorescent sensing.

-

Catalysis: Potential as a ligand in transition-metal catalysis, leveraging the boronic acid’s Lewis acidity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume